D-HPG-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

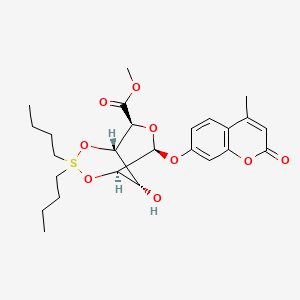

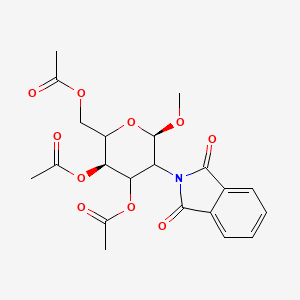

D-p-hydroxyphenylglycine-CoA (D-HPG-CoA) is a valuable intermediate used in the synthesis of β-lactam antibiotics and fine-chemical synthesis. It is derived from D-p-hydroxyphenylglycine (D-HPG), which is an important building block in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-HPG can be synthesized through both chemical and enzymatic methods. Chemical synthesis involves chiral separation and esterification coupled with hydrolysis. For instance, DL-p-hydroxyphenylglycine can be esterified with thionyl chloride to generate DL-HPG methyl ester, followed by hydrolysis to produce D-HPG . Enzymatic synthesis, on the other hand, involves a four-enzyme cascade pathway that converts L-tyrosine to D-HPG. This pathway includes the catalytic conversion of 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase .

Industrial Production Methods: Industrial production of D-HPG often employs whole-cell bioconversion processes. For example, a recombinant E. coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. can be used. This method utilizes a cheap medium formulation with glycerol and corn steep liquor as carbon and nitrogen sources .

Analyse Des Réactions Chimiques

Types of Reactions: D-HPG undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for esterification and various enzymes for biocatalytic processes. For example, D-hydantoinase and N-carbamoylase are used in the enzymatic conversion of DL-hydroxyphenylhydantoin to D-HPG .

Major Products Formed: The major products formed from these reactions include β-lactam antibiotics such as amoxicillin and cephalexin .

Applications De Recherche Scientifique

D-HPG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as an intermediate in the synthesis of semi-synthetic antibiotics. Additionally, it plays a crucial role in the production of aromatic aldehydes and other fine chemicals .

Mécanisme D'action

The mechanism of action of D-HPG-CoA involves its role as an intermediate in enzymatic reactions. It acts as a substrate for various enzymes, facilitating the synthesis of β-lactam antibiotics. The molecular targets and pathways involved include the catalytic activity of enzymes such as D-hydantoinase and N-carbamoylase .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to D-HPG-CoA include 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) .

Uniqueness: this compound is unique due to its high enantiomeric excess and its efficiency in the synthesis of β-lactam antibiotics. Its enzymatic production methods also offer a more environmentally friendly and cost-effective alternative to traditional chemical synthesis .

Propriétés

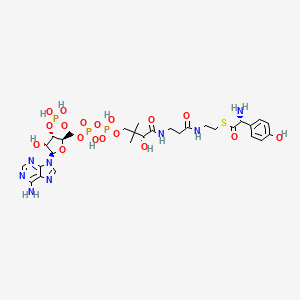

Formule moléculaire |

C29H43N8O18P3S |

|---|---|

Poids moléculaire |

916.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate |

InChI |

InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1 |

Clé InChI |

ZBLSMTUHAPPRGS-YFISEPDESA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)

![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)